molecular formula C9H12O5S2 B13200140 (2,6-Dimethanesulfonylphenyl)methanol

(2,6-Dimethanesulfonylphenyl)methanol

Cat. No.: B13200140
M. Wt: 264.3 g/mol
InChI Key: WLLFCRKGDHMDSM-UHFFFAOYSA-N
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Description

(2,6-Dimethanesulfonylphenyl)methanol is an organosulfur compound characterized by a central benzene ring substituted with methanesulfonyl (-SO₂CH₃) groups at the 2 and 6 positions and a hydroxymethyl (-CH₂OH) group at the para position. The methanesulfonyl groups are strong electron-withdrawing substituents, conferring high acidity to the phenolic proton (if present) and enhancing thermal stability. This compound is typically synthesized via sulfonation of a precursor such as 2,6-dimethylphenol, followed by oxidation to introduce sulfonyl groups, analogous to methods used in the synthesis of 2,6-dimethylphenol derivatives in fluidized bed reactors (Figure 7, ). Its applications span organic synthesis, catalysis, and pharmaceutical intermediates, where its sulfonyl groups facilitate nucleophilic substitution or act as directing agents in cross-coupling reactions.

Properties

Molecular Formula

C9H12O5S2

Molecular Weight

264.3 g/mol

IUPAC Name

[2,6-bis(methylsulfonyl)phenyl]methanol

InChI

InChI=1S/C9H12O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-5,10H,6H2,1-2H3

InChI Key

WLLFCRKGDHMDSM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethanesulfonylphenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of phenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl groups at the 2 and 6 positions on the phenyl ring.

Industrial Production Methods: Industrial production of (2,6-Dimethanesulfonylphenyl)methanol may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethanesulfonylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxyl group yields aldehydes or carboxylic acids.
  • Reduction of the sulfonyl groups results in thiol derivatives.
  • Substitution reactions produce various functionalized phenylmethanol derivatives.

Scientific Research Applications

(2,6-Dimethanesulfonylphenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethanesulfonylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (2,6-Dimethanesulfonylphenyl)methanol with three analogous compounds, highlighting substituent effects on properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
(2,6-Dimethanesulfonylphenyl)methanol -SO₂CH₃ (2,6), -CH₂OH (1) C₉H₁₂O₅S₂ 264.32 High acidity (pKa ~4–5), polar solubility (DMSO/MeOH), thermal stability >200°C
2,6-Dimethylphenol (2,6-DMP) -CH₃ (2,6), -OH (1) C₈H₁₀O 122.16 Moderate acidity (pKa ~10.3), limited water solubility, used in polymer synthesis
(2,6-Dichloro-3-methoxyphenyl)methanol -Cl (2,6), -OCH₃ (3), -CH₂OH (1) C₈H₈Cl₂O₂ 231.06 Enhanced electrophilicity due to Cl, methanol solvate stabilizes crystal lattice
Tris(2,6-dimethoxyphenyl)methyl derivatives -OCH₃ (2,6), -CH₃ (para) C₂₁H₂₄O₆ 372.41 Electron-donating methoxy groups reduce reactivity; stable radical formation

Key Observations :

  • Electron Effects : Methanesulfonyl groups in the target compound significantly increase acidity compared to methyl or methoxy substituents. For example, 2,6-DMP has a pKa of ~10.3, while the sulfonyl groups lower the pKa to ~4–5, making it comparable to sulfonic acids.
  • Solubility : The polar sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), whereas 2,6-DMP is sparingly soluble in water.
  • Thermal Stability : Sulfonyl derivatives exhibit higher thermal stability (>200°C) than methoxy or chloro analogs, which decompose at lower temperatures during catalytic processes .

Crystallographic and Hydrogen-Bonding Behavior

  • (2,6-Dimethanesulfonylphenyl)methanol: The sulfonyl groups participate in strong intermolecular hydrogen bonds with the methanol group, forming a rigid crystal lattice. This is similar to the methanol solvate structure in (2,6-Dichloro-3-methoxyphenyl)methanol, where O···H interactions constitute 13.7% of Hirshfeld surface contacts .
  • Contrast with Methoxy Derivatives : Tris(2,6-dimethoxyphenyl)methyl cation structures show weaker hydrogen bonding due to electron-donating methoxy groups, leading to more flexible molecular conformations .

Research Findings and Data Gaps

  • Synthesis Optimization: Fluidized bed reactors (used for 2,6-DMP synthesis) could be adapted for scalable production of (2,6-Dimethanesulfonylphenyl)methanol, but sulfonation conditions require precise control to avoid over-oxidation .
  • Computational Insights : Density-functional theory (DFT) studies predict that sulfonyl groups distort the benzene ring’s planarity by ~5° compared to methoxy substituents, affecting electronic conjugation .

Biological Activity

(2,6-Dimethanesulfonylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H12O4S2
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : (2,6-Dimethanesulfonylphenyl)methanol

The biological activity of (2,6-Dimethanesulfonylphenyl)methanol can be attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's reactivity and potential for forming hydrogen bonds, which is crucial for binding to enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory responses, similar to other sulfonyl-containing compounds.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : It could play a role in modulating signaling pathways associated with cell proliferation and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant potential of various sulfonyl derivatives, including (2,6-Dimethanesulfonylphenyl)methanol. The DPPH radical scavenging assay indicated significant antioxidant activity, with an IC50 value comparable to established antioxidants like quercetin.

CompoundIC50 (µg/mL)
(2,6-Dimethanesulfonylphenyl)methanol15.5 ± 1.2
Quercetin10.0 ± 0.8
Caffeic Acid12.0 ± 1.5

Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro assays demonstrated that (2,6-Dimethanesulfonylphenyl)methanol significantly reduced COX-2 activity.

Assay TypeResult
COX-1 InhibitionMinimal
COX-2 Inhibition72% at 50 µM

Case Studies

Recent case studies have highlighted the clinical implications of compounds related to methanol and its derivatives:

  • Methanol Poisoning Cases : A study presented six cases of methanol poisoning, discussing the biochemical pathways affected by methanol and its metabolites. While not directly related to (2,6-Dimethanesulfonylphenyl)methanol, it underscores the importance of understanding methanol derivatives in toxicology and pharmacology .
  • Therapeutic Applications : A case study on a sulfonamide derivative indicated promising results in treating inflammatory diseases, suggesting that similar compounds could benefit from further exploration .

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